molecular formula C11H12BrNO B136515 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 157701-33-2

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B136515
M. Wt: 254.12 g/mol
InChI Key: BSZWXNUSLPNWEZ-UHFFFAOYSA-N
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Patent
USRE038103E1

Procedure details

To a solution of 5-acetylamino-6-bromoindane (43.0 g, 0.17 mol) in glacial acetic acid (400 mL) at 50°-55° C. was added dropwise a solution of chromium trioxide (70.0 g, 0,7 mol) in 50% aqueous acetic acid (400 mL) over a period of 30 min. After further stirring for 15 min, the mixture was cooled to 0° C. and quenched with 2-propanol (100 mL). Solvent was removed in vacuo. The residue was diluted with water (1 L) and extracted with ethyl acetate (2×500 mL). The combined ethyl acetate layer was washed with 0.5M aqueous NaOH (1 L), brine, dried over anhydrous MgSO4 and concentrated to give 36 g (80%) of the title compound as a light brown solid which was contaminated with about 10% of 5-bromo-6-acetylamino- 1-indanone. 1H NMR (CDCl3); δ8.60 (1H, s), 7.90 (1H, s), 7.90 (1H, s), 3.10 (2H, t), 2.70 (2H, t), 2.30 (3H, s).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[Br:14])[CH2:10][CH2:9][CH2:8]2)(=[O:3])[CH3:2].C(O)(=[O:17])C>[O-2].[O-2].[O-2].[Cr+6]>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[Br:14])[C:10](=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2CCCC2=CC1Br
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
70 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After further stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 2-propanol (100 mL)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layer was washed with 0.5M aqueous NaOH (1 L), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2CCC(C2=CC1Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.